Guanidinyl-naltrindole di-trifluoroacetate

Overview

Description

Guanidinyl-naltrindole di-trifluoroacetate is a chemical compound known for its selective antagonistic properties towards κ opioid receptors. This compound is a derivative of naltrindole, modified with a guanidine group and stabilized as a di-trifluoroacetate salt. It has garnered significant interest in the fields of neuroscience and pharmacology due to its potent and selective action on specific receptor sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidinyl-naltrindole di-trifluoroacetate typically involves the following steps:

Starting Material: The synthesis begins with naltrindole, a known opioid receptor antagonist.

Guanidinylation: Naltrindole is reacted with a guanidine derivative under controlled conditions to introduce the guanidine group.

Salt Formation: The resulting guanidinyl-naltrindole is then treated with trifluoroacetic acid to form the di-trifluoroacetate salt. This step ensures the compound’s stability and solubility.

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of automated reactors, purification systems, and stringent quality control measures .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the guanidine group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the naltrindole core, potentially modifying its receptor binding properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of guanidinyl-naltrindole.

Reduction: Reduced forms of the naltrindole core.

Substitution: Various substituted guanidinyl-naltrindole derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pain Management

- GNTI is utilized in studies investigating pain perception and modulation. By selectively blocking DOR, researchers can observe changes in pain response mechanisms, which may lead to novel analgesic therapies with fewer side effects compared to traditional opioids.

-

Opioid Receptor Modulation

- The compound serves as a tool for understanding the specific functions of opioid receptors in various physiological processes, including reward processing and learning. Its high selectivity for DOR over other opioid receptors makes it particularly valuable for elucidating the roles of these receptors in addiction and mood disorders .

-

Therapeutic Development

- GNTI's unique signaling profile—activating G protein coupling without recruiting β-arrestin2—suggests potential for developing new treatments aimed at reducing adverse effects commonly associated with traditional opioid therapies. This characteristic allows for targeted therapeutic effects while minimizing unwanted side effects.

- Cell Signaling Studies

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to Guanidinyl-naltrindole di-trifluoroacetate, highlighting their receptor activity and unique features:

| Compound Name | Type | Receptor Activity | Unique Features |

|---|---|---|---|

| This compound | Antagonist | Kappa-opioid receptor | Selective antagonist with unique signaling profile |

| Naltrindole | Antagonist | Kappa-opioid receptor | Parent compound; broader opioid receptor activity |

| 5′-Guanidinonaltrindole di-trifluoroacetate | Antagonist | Kappa-opioid receptor | Similar structure; potential differences in efficacy |

| 6′-Guanidinonaltrindole | Agonist | Kappa-opioid receptor | Biased agonist; different pharmacodynamics |

Case Studies

Several studies have demonstrated the efficacy of GNTI in various research contexts:

- Study on Pain Perception : Research indicated that GNTI effectively modulated pain responses in animal models, demonstrating its potential as an analgesic agent without the typical side effects associated with conventional opioids.

- Addiction Research : In experiments focused on addiction mechanisms, GNTI's selective antagonism at DOR provided insights into how this receptor influences drug-seeking behavior and withdrawal symptoms, suggesting pathways for therapeutic intervention .

- Signaling Pathway Analysis : A study highlighted GNTI's role in activating specific intracellular pathways related to KOR without β-arrestin recruitment, indicating a novel mechanism that could be exploited in drug design .

Mechanism of Action

Guanidinyl-naltrindole di-trifluoroacetate exerts its effects by selectively binding to κ opioid receptors, thereby blocking the action of endogenous ligands. This antagonistic action inhibits the receptor’s signaling pathways, which are involved in pain perception, mood regulation, and addictive behaviors. The compound’s high selectivity and potency make it a valuable tool for dissecting the molecular mechanisms underlying these physiological processes .

Comparison with Similar Compounds

Norbinaltorphimine: Another selective κ opioid receptor antagonist, but less potent and selective compared to guanidinyl-naltrindole di-trifluoroacetate.

Naltrindole: The parent compound, which is a non-selective opioid receptor antagonist.

Buprenorphine: A partial agonist at κ opioid receptors, used in pain management and addiction treatment.

Uniqueness: this compound stands out due to its high selectivity and potency for κ opioid receptors. This makes it a superior tool for research applications, providing more precise insights into receptor function and potential therapeutic targets .

Biological Activity

Guanidinyl-naltrindole di-trifluoroacetate (GNTI) is a compound derived from naltrindole, which is known for its selective activity at opioid receptors, particularly the kappa-opioid receptor (KOR). This article delves into the biological activity of GNTI, examining its mechanisms, effects, and implications for drug development.

GNTI primarily functions as a selective antagonist at KORs. The compound has been shown to activate G protein coupling without recruiting β-arrestin2, indicating a unique signaling bias. This functional selectivity is significant as it may lead to different therapeutic outcomes compared to traditional KOR agonists.

- G Protein Activation : In studies involving striatal neurons, GNTI was found to activate the Akt signaling pathway while not inducing ERK1/2 activation, which is typically associated with β-arrestin2 recruitment. This suggests that GNTI can selectively modulate specific signaling pathways associated with KOR activation .

Pharmacological Properties

Research has demonstrated that GNTI exhibits potent biological activity through various assays:

- Inhibition of Smooth Muscle Contraction : GNTI has been shown to inhibit contractions in the guinea pig ileum, a classic model for assessing KOR activity. This effect can be blocked by nor-BNI, confirming its action as a KOR agonist .

- Selective Antagonism : GNTI acts as a selective antagonist at KORs, differentiating it from other opioid receptor ligands that may exhibit broader activity across multiple receptor types .

Case Studies and Experimental Data

A study involving a high-throughput screening of pharmacologically active compounds identified GNTI's significant effects on insulin expression in pancreatic β-cells. The compound was part of a screen that evaluated over 4,640 small molecules, revealing its potential role in modulating insulin production .

Data Table: Summary of Biological Activities

Implications for Drug Development

The unique properties of GNTI make it a promising candidate for further research in pain management and addiction treatment. Its ability to selectively activate certain signaling pathways without the typical side effects associated with β-arrestin recruitment could lead to new therapeutic strategies that minimize adverse effects while maximizing analgesic efficacy.

Properties

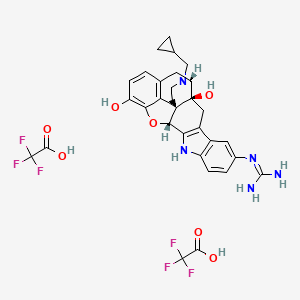

IUPAC Name |

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXCKWXJRPYRLW-AWCPWCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F6N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.